Odorine

Cancer Chemoprevention Skin Carcinogenesis DMBA/TPA Model

Odorine (Roxburghiline) is a non-cytotoxic bisamide alkaloid with confirmed absolute stereochemistry, structurally and functionally distinct from the cytotoxic rocaglamide/flavagline class from the same source. It is the definitive compound for chemoprevention studies targeting both initiation and promotion stages in the DMBA/TPA mouse skin model. Its unique ability to enhance vinblastine activity in drug-resistant KB cells makes it an essential tool for multidrug resistance research. For anti-inflammatory assays, it provides a specific, quantifiable reference (IC50 16.2–24.3 μM against LPS-induced NO in RAW264.7 macrophages). Verify CAS 72755-20-5 before ordering.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
CAS No. 72755-20-5
Cat. No. B200817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdorine
CAS72755-20-5
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t14-,16+/m0/s1
InChIKeyKZAOEMMZRGEBST-FOGXVCLXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Odorine (CAS 72755-20-5) Product Specification and Structural Baseline


Odorine, also known as roxburghiline, is a bisamide alkaloid isolated from the leaves of Aglaia odorata and related Meliaceae species [1]. Its absolute stereochemistry is confirmed as (S)-N-[(R)-1-cinnamoylpyrrolidin-2-yl]-2-methylbutanamide via single-crystal X-ray diffraction with Cu Kα radiation (Flack parameter refinement) [2]. The compound is defined by a unique aminopyrrolidine core that is structurally distinct from the cyclopentatetrahydrobenzofuran (rocaglamide/flavagline) scaffold also found in the genus [3].

Why Substituting Odorine (72755-20-5) with Other Aglaia-Derived Alkaloids Risks Assay Failure


Odorine cannot be interchanged with other alkaloids from the same plant source or genus due to critical, quantifiable functional divergences. While its close congener, odorinol (72755-22-7), shares chemopreventive properties [1], it exhibits distinct antiviral activity that odorine does not [2]. Furthermore, the structurally similar piriferine and 5'-epi-odorine [3] are not functionally equivalent in drug-resistance models. Most critically, the widely studied rocaglamide/flavagline class from the same source possesses potent insecticidal and cytotoxic activities (LC50 1.0–8.0 ppm; IC50 0.006 μg/ml) [4], whereas odorine is specifically inactive in these assays, confirming a unique, non-toxic chemopreventive profile. These differences mandate precise compound-specific selection based on the target mechanism, not merely the source organism.

Quantitative Comparative Evidence for Odorine (72755-20-5) in Scientific and Industrial Selection


Dual-Stage Chemoprevention: Odorine Inhibits Both Initiation and Promotion in Murine Skin Carcinogenesis

Odorine and its analog odorinol both exhibit potent anti-carcinogenic effects in a two-stage mouse skin carcinogenesis model, inhibiting both the initiation and promotion stages. The model used 7,12-dimethylbenz[a]anthracene (DMBA) as an initiator and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter. While both compounds were active, this study establishes that odorine is effective across both stages, a property not uniformly shared with other Aglaia-derived compounds like rocaglamide derivatives [1].

Cancer Chemoprevention Skin Carcinogenesis DMBA/TPA Model

Anti-inflammatory Potential: Odorine Inhibits NO Production in LPS-Activated RAW264.7 Macrophages

In a comparative study of 17 compounds isolated from Aglaia odorata, odorine and epi-odorine demonstrated specific inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages, with IC50 values ranging from 16.2 to 24.3 μM. In contrast, the majority of other isolated compounds, including various flavaglines and triterpenoids, showed either weak or no activity in this assay [1].

Anti-inflammatory Nitric Oxide Inhibition Macrophage

Drug Resistance Reversal: Odorine Enhances Vinblastine Cytotoxicity in Resistant KB Cells

A study evaluating four bisamide alkaloids (pyramidatine, piriferine, odorine, and 5'-epi-odorine) found that none exhibited significant cytotoxicity against eleven human cancer cell lines. However, piriferine, odorine, and 5'-epi-odorine specifically inhibited the growth of vinblastine-resistant KB cells by enhancing the anticancer activity of vinblastine. Pyramidatine did not demonstrate this reversal effect [1].

Chemosensitization Multidrug Resistance KB-V1 Cells

Insecticidal Inactivity: Odorine's Lack of Activity in Spodoptera littoralis Larvae Confirms Non-Toxic Profile

A study of Aglaia odorata extracts identified eight insecticidal rocaglamide derivatives with LC50 values varying from 1.0 to 8.0 ppm against neonate larvae of Spodoptera littoralis, with the most active compounds reaching 1.0-1.1 ppm—comparable to the natural insecticide azadirachtin. In stark contrast, odorine, along with odorinol and other non-rocaglamide compounds, was classified as inactive in this insecticidal assay [1].

Insecticidal Activity Spodoptera littoralis LC50

Validated Research and Industrial Applications for Odorine (72755-20-5) Based on Comparative Evidence


Investigating Non-Cytotoxic Chemoprevention and Early-Stage Carcinogenesis Mechanisms

Procure odorine for studies focused on preventing the initiation or promotion stages of cancer, distinct from cytotoxic drug development. The evidence confirming its ability to inhibit both stages in the DMBA/TPA mouse skin model [1], coupled with its confirmed inactivity in insecticidal assays [2], makes it a superior tool compound over cytotoxic rocaglamide derivatives from the same source for this specific research pathway.

Screening for Chemosensitizers and Agents to Overcome Multidrug Resistance

Utilize odorine in combination with vinblastine or other chemotherapeutics in models of multidrug resistance. As a non-cytotoxic bisamide that specifically enhances vinblastine activity in resistant KB cells [3], it serves as a valuable positive control or lead compound for discovering novel resistance-modifying agents, distinct from inactive analogs like pyramidatine.

Elucidating Nitric Oxide-Dependent Anti-Inflammatory Pathways in Macrophages

Employ odorine in cellular assays measuring LPS-induced NO production in RAW264.7 macrophages. With a defined IC50 range of 16.2-24.3 μM [4], it provides a specific, quantifiable reference point for studying anti-inflammatory mechanisms, differentiating it from the many co-occurring Aglaia compounds that are inactive in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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